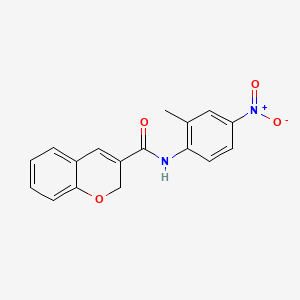

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-11-8-14(19(21)22)6-7-15(11)18-17(20)13-9-12-4-2-3-5-16(12)23-10-13/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHCPUSRDQTYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2H-chromene-3-carboxylic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, where nucleophiles like amines or thiols replace the nitro group, forming new derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide features a chromene backbone, which is a fused bicyclic structure consisting of a benzene ring and a pyran ring. The presence of the nitro group enhances the compound's reactivity and biological activity, while the carboxamide functional group contributes to its solubility in biological systems.

The synthesis of this compound typically involves reactions between chromene derivatives and nitroaniline derivatives under specific conditions, often utilizing one-pot reactions that enhance efficiency and yield. For instance, reactions involving alkyl-2-oxo-2H-chromene-3-carboxylate with primary amines have been reported, showcasing a straightforward synthetic pathway that avoids the complexities of multi-step processes .

Biological Activities

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown promise in targeting various cancer cell lines, potentially offering new avenues for cancer treatment.

Antimicrobial Properties : Compounds with chromene structures are known for their antimicrobial activities. N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide may exhibit similar properties, making it a candidate for developing new antimicrobial agents .

Purinergic Receptor Modulation : Research indicates that derivatives of chromenes can act as antagonists for P2Y receptors, which are implicated in inflammatory and neurodegenerative diseases. This suggests potential therapeutic applications in treating such conditions by modulating receptor activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(4-nitrophenyl)-2H-chromene-3-carboxamide | Nitro group at para position | Anticancer activity | Enhanced reactivity due to nitro group |

| N-(2-methyl-4-amino phenyl)-2H-chromene-3-carboxamide | Amino group instead of nitro | Different reactivity profile | Potential for varied biological effects |

| N-(2-methyl-4-hydroxyphenyl)-2H-chromene-3-carboxamide | Hydroxy group | Improved solubility | Hydroxy group enhances interaction profiles |

This table highlights how variations in substituents can significantly alter the biological activity and chemical properties of chromene derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide:

- Anticancer Studies : A study demonstrated its effectiveness against specific cancer cell lines, providing insights into its mechanism of action and potential pathways for therapeutic intervention.

- Antimicrobial Evaluation : In vitro tests indicated significant antimicrobial activity against various pathogens, supporting its use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group and chromene moiety play crucial roles in its biological activity, potentially through redox reactions or interactions with cellular components. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Features of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide and Analogues

Key Observations :

- Chromene Backbone Modifications : The 2-oxo group (common in analogues) increases hydrogen-bonding capacity, while substitutions at position 6 or 7 (e.g., trifluoromethoxy, benzyloxy) alter steric and electronic profiles .

- Side Chains: Phenethyl or morpholinoethyl chains (as in ) improve lipid solubility, critical for membrane penetration in drug design.

Table 2: Reported Bioactivities of Analogues

Notable Trends:

- Thermal Stability : High melting points in sulfamoylphenyl derivatives (e.g., >300°C) correlate with strong intermolecular interactions, advantageous for solid-state applications .

Biological Activity

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in antimicrobial, anticancer, and anti-inflammatory contexts, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chromene backbone , characterized by a fused benzene and pyran ring, with a nitrophenyl group and a carboxamide functional group . The presence of the nitro group enhances its chemical reactivity, while the carboxamide contributes to solubility in biological systems, facilitating interactions with various molecular targets.

1. Antimicrobial Activity

Research indicates that N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an alternative therapeutic agent in combating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Activity

The compound has demonstrated promising anticancer activity in vitro, particularly against several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways critical for tumor growth.

Case Study: In Vitro Anticancer Activity

In a study evaluating the anticancer effects of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide on human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it triggers the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

3. Anti-inflammatory Properties

N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Table 2: Anti-inflammatory Effects

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-α | 50 | 150 |

| IL-6 | 30 | 100 |

| COX-2 | Inhibition observed | Not applicable |

The biological activity of N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets. The nitro group may participate in redox reactions, while the chromene moiety can bind to various enzymes or receptors involved in disease pathways.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival and proliferation.

- DNA Binding : Studies suggest that it interacts with DNA, potentially affecting replication and transcription processes.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms behind the compound's biological activities. For instance, fluorescence quenching experiments indicated that N-(2-methyl-4-nitrophenyl)-2H-chromene-3-carboxamide binds to DNA, which could explain its anticancer properties by disrupting DNA function.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Essential for confirming molecular connectivity and identifying substituent effects. The nitro group’s electron-withdrawing nature deshields adjacent protons, causing distinct downfield shifts (e.g., aromatic protons at δ 8.1–8.5 ppm) .

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and supramolecular interactions. For example, Hirshfeld surface analysis (using CrystalExplorer or Mercury software) quantifies intermolecular contacts (e.g., C–H···O, π-π stacking) critical for crystal packing .

- FT-IR : Confirms carbonyl (C=O, ~1680 cm) and nitro (NO, ~1520 cm) functional groups .

How can researchers resolve discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts) for this compound?

Advanced Research Focus

Discrepancies often arise from solvent effects or incomplete conformational sampling. Methodological solutions include:

- DFT calculations : Use the gauge-including atomic orbital (GIAO) method with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) and implicit solvent models (e.g., PCM for DMSO) to simulate NMR shifts .

- Dynamic effects : Perform molecular dynamics (MD) simulations to account for rotational barriers in the chromene ring or nitro group.

- Experimental cross-validation : Compare computed shifts with 2D NMR techniques (HSQC, HMBC) to validate coupling patterns .

What strategies are recommended for investigating the structure-activity relationship (SAR) of this compound in biological systems?

Q. Advanced Research Focus

- Analog synthesis : Modify the chromene ring (e.g., introduce substituents at C-8) or replace the nitro group with other electron-withdrawing groups (e.g., CF) to assess bioactivity changes .

- In vitro assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity). For neurodegenerative targets, use models like acetylcholinesterase inhibition or amyloid-β aggregation .

- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies, Hammett σ constants) with activity data to identify critical pharmacophores .

How does the nitro group’s position influence the compound’s electronic properties and reactivity?

Advanced Research Focus

The para-nitro group on the phenyl ring significantly impacts electronic behavior:

- UV-Vis spectroscopy : The nitro group induces a bathochromic shift (~350–400 nm) due to extended conjugation with the chromene π-system .

- Electrochemical analysis : Cyclic voltammetry reveals reduction potentials associated with the nitro-to-amine transformation, which is pH-dependent .

- Reactivity studies : The nitro group enhances electrophilic substitution reactivity at the chromene’s C-4 position, facilitating further functionalization (e.g., halogenation) .

What experimental approaches are effective in analyzing conflicting data from biological assays (e.g., inconsistent IC50_{50}50 values)?

Q. Advanced Research Focus

- Dose-response validation : Repeat assays with standardized protocols (fixed incubation times, controlled cell passage numbers).

- Off-target profiling : Use kinase or receptor panels to identify non-specific interactions.

- Metabolic stability tests : Assess compound degradation in assay media (e.g., LC-MS monitoring) to rule out artifactual results .

How can researchers utilize computational tools to predict the compound’s solid-state behavior and polymorphism?

Q. Advanced Research Focus

- Crystal structure prediction (CSP) : Use software like Mercury or Materials Studio to simulate packing modes and lattice energies .

- Thermodynamic stability : Calculate relative stabilities of polymorphs via lattice energy minimization (force fields: COMPASS, Dreiding).

- Experimental screening : Perform solvent-mediated crystallization trials (e.g., using 12 solvents from different polarity classes) to isolate polymorphs .

What catalytic strategies can be employed for sustainable large-scale synthesis of this compound?

Q. Advanced Research Focus

- Ru-catalyzed C–H activation : Leverage transition-metal catalysts for direct arylation of chromene precursors, avoiding multi-step protection/deprotection .

- Flow chemistry : Optimize continuous flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., 30-minute residence time at 80°C) .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve environmental metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.